molecular formula C17H15NO2 B5540902 N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B5540902
M. Wt: 265.31 g/mol
InChI Key: GUNSOEVJQQXCOZ-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-methylamine, under dehydrating conditions.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Amino-benzofuran derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    N-phenyl-1-benzofuran-2-carboxamide: Lacks the dimethyl groups, resulting in different biological activity.

    3-methyl-N-phenyl-1-benzofuran-2-carboxamide: Contains a single methyl group, affecting its chemical reactivity and biological properties.

Uniqueness: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is unique due to the presence of both dimethyl and phenyl groups, which enhance its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-14-10-6-7-11-15(14)20-16(12)17(19)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNSOEVJQQXCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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